5-Hydroxy-2,2,4-trimethylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2,2,4-trimethylpentanal is an organic compound with the molecular formula C8H16O2 It is a derivative of pentanal, characterized by the presence of a hydroxyl group at the 5th position and three methyl groups at the 2nd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,2,4-trimethylpentanal can be achieved through several methods. One common approach involves the hydroxylation of 2,2,4-trimethylpentanal. This reaction typically requires the use of a strong oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,2,4-trimethylpentanal in the presence of a palladium catalyst. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2,2,4-trimethylpentanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products
Oxidation: 5-Keto-2,2,4-trimethylpentanal or 5-Carboxy-2,2,4-trimethylpentanoic acid.
Reduction: 5-Hydroxy-2,2,4-trimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-2,2,4-trimethylpentanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2,2,4-trimethylpentanal involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes and receptors. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentanal: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Hydroxy-2,2,4-trimethylpentanol: Contains an additional hydroxyl group, altering its physical and chemical properties.
2,2,4-Trimethyl-3-hydroxypentanal: Similar structure but with the hydroxyl group at a different position, affecting its reactivity and applications.
Uniqueness
The presence of both hydroxyl and aldehyde groups allows for diverse chemical transformations and interactions with biological systems .
Properties
Molecular Formula |
C8H16O2 |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
5-hydroxy-2,2,4-trimethylpentanal |
InChI |
InChI=1S/C8H16O2/c1-7(5-9)4-8(2,3)6-10/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
JFTFCXMHFGIJSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.